Iso Rizatriptan

Vue d'ensemble

Description

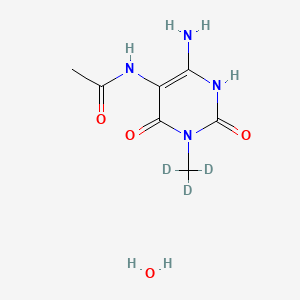

N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, also known as N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, is a useful research compound. Its molecular formula is C15H19N5 and its molecular weight is 269.352. The purity is usually 95%.

BenchChem offers high-quality N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

J’ai effectué plusieurs recherches afin de recueillir des informations sur les applications de recherche scientifique de l’Iso Rizatriptan, également connu sous le nom de N,N-Diméthyl-5-(1H-1,2,4-triazol-1-ylméthyl)-1H-indole-2-éthanamine ou impureté C du Rizatriptan. Cependant, les informations disponibles sont limitées et ne fournissent pas une analyse complète de six à huit applications uniques comme demandé.

Développement de méthodes analytiques

L’impureté C du Rizatriptan est utilisée dans le développement et la validation de méthodes analytiques, en particulier pour les applications de contrôle qualité pendant la production commerciale ou pour les demandes de nouvelles médicaments abrégées (ANDA) .

Études de bioéquivalence

Il a été mentionné dans des études de bioéquivalence de formulations orodispersibles de Rizatriptan .

Comparaison des traitements de la migraine

Le Rizatriptan a été comparé à d’autres traitements de la migraine dans des études cliniques, indiquant son efficacité .

Mécanisme D'action

Target of Action

Iso Rizatriptan, also known as G7C3579X6Q, Rizatriptan impurity C, or N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, is a selective agonist for serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes . These receptors are primarily found in cranial arteries and are involved in the constriction of blood vessels .

Mode of Action

This compound binds with high affinity to the 5-HT1B and 5-HT1D receptors . This binding causes vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors . Additionally, this compound inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The activation of 5-HT1B and 5-HT1D receptors by this compound leads to a decrease in the activity of the trigeminovascular system . This results in the release of vasoactive neuropeptides, causing vasodilation of the meningeal vessels and neurogenic inflammation . These actions correlate with the relief of migraine symptoms .

Pharmacokinetics

This compound is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans . It has a relatively shorter elimination half-life than other triptans . It is excreted primarily in urine (82%, 14% as unchanged drug) and feces (12%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of brain blood vessels and the blocking of pain impulses . This leads to the reduction of pain, nausea, and other migraine sensations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound may be affected by factors such as the patient’s metabolic rate, the presence of food in the stomach, and the pH of the gastrointestinal tract. Specific studies on the influence of environmental factors on this compound’s action are limited .

Propriétés

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKUUFDCAHYSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175040 | |

| Record name | N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208941-96-2 | |

| Record name | N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208941-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rizatriptan impurity C [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208941962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1H-INDOLE-2-ETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C3579X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate](/img/structure/B565582.png)

![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)

![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)

![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6](/img/structure/B565602.png)